Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)- Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-
Brand Name: Vulcanchem
CAS No.: 116758-61-3
VCID: VC14915599
InChI: InChI=1S/C11H9N3O3S/c1-6(15)12-11-14-13-10(18-11)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,14,15)
SMILES:
Molecular Formula: C11H9N3O3S
Molecular Weight: 263.27 g/mol

Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-

CAS No.: 116758-61-3

Cat. No.: VC14915599

Molecular Formula: C11H9N3O3S

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)- - 116758-61-3

Specification

CAS No. 116758-61-3
Molecular Formula C11H9N3O3S
Molecular Weight 263.27 g/mol
IUPAC Name N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C11H9N3O3S/c1-6(15)12-11-14-13-10(18-11)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,14,15)
Standard InChI Key WNWLFORQFBCYBX-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound integrates three distinct heterocyclic systems:

  • A 1,3-benzodioxole ring, providing electron-rich aromatic characteristics.

  • A 1,3,4-thiadiazole scaffold, known for its metabolic stability and hydrogen-bonding capacity.

  • An acetamide group, facilitating interactions with biological targets through hydrogen bonding.

The SMILES notation (CC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3) confirms the connectivity, with the benzodioxole moiety attached to the 5-position of the thiadiazole ring and the acetamide group at the 2-position. The InChIKey WNWLFORQFBCYBX-UHFFFAOYSA-N provides a unique identifier for computational studies.

Three-Dimensional Conformation

Computational models predict a planar arrangement of the thiadiazole and benzodioxole rings, while the acetamide group adopts a conformation perpendicular to the heterocyclic plane. This spatial arrangement may influence intermolecular interactions in crystalline states or biological environments.

Synthesis and Characterization

Analytical Characterization

Critical analytical data includes:

  • Mass spectrometry: Molecular ion peak at m/z 263.03592 ([M]+) with fragmentation patterns confirming the thiadiazole and benzodioxole subunits .

  • Nuclear Magnetic Resonance (NMR): Predicted signals include:

    • δ 2.15 ppm (s, 3H, CH₃ from acetamide)

    • δ 6.0–6.8 ppm (m, 3H, benzodioxole aromatic protons)

    • δ 8.2 ppm (s, 1H, thiadiazole proton).

Chemical and Physical Properties

Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predictions reveal distinct CCS values for major adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+264.04375155.3
[M+Na]+286.02569166.5
[M+NH₄]+281.07029162.9
[M-H]-262.02919160.2

These values assist in metabolite identification during mass spectrometry workflows .

Thermodynamic and Solubility Parameters

  • pKa: Predicted value of 12.29 indicates basic character, likely localized to the thiadiazole nitrogen atoms.

  • LogP: Estimated at 1.98, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous solubility: <0.1 mg/mL at 25°C, necessitating formulation with co-solvents for biological assays.

Applications and Future Directions

Material Science Applications

The extended π-system and sulfur atom make this compound a candidate for:

  • Organic semiconductor precursors

  • Metal-organic framework (MOF) linkers

  • Corrosion inhibitors

Pharmaceutical Development Opportunities

Priority research areas include:

  • Screening against kinase targets (e.g., EGFR, VEGFR)

  • Assessment of antimicrobial activity against Gram-positive pathogens

  • Development as a PET radiotracer precursor via sulfur-35 incorporation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator